molecular formula C8H5N3O4 B3227056 6-Nitro-4-azaindole-2-carboxylic acid CAS No. 1260386-80-8

6-Nitro-4-azaindole-2-carboxylic acid

Cat. No.: B3227056
CAS No.: 1260386-80-8
M. Wt: 207.14 g/mol
InChI Key: IWUKTJCIPYRUDC-UHFFFAOYSA-N
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Description

6-Nitro-4-azaindole-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5N3O4 It is a derivative of azaindole, characterized by the presence of a nitro group at the 6th position and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-4-azaindole-2-carboxylic acid typically involves the construction of the azaindole core followed by the introduction of the nitro and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene under Bartoli reaction conditions in tetrahydrofuran at -40°C can yield the desired azaindole derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems could be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-4-azaindole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Reduction of the nitro group: 6-Amino-4-azaindole-2-carboxylic acid.

    Reduction of the carboxylic acid group: 6-Nitro-4-azaindole-2-methanol.

    Substitution reactions: Various substituted azaindole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitro-4-azaindole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitro-4-azaindole-2-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    4-Azaindole-2-carboxylic acid: Lacks the nitro group, which may affect its reactivity and biological activity.

    6-Amino-4-azaindole-2-carboxylic acid: The amino group can significantly alter its chemical properties and biological interactions.

    Indole-2-carboxylic acid: The absence of the nitrogen atom in the ring structure differentiates it from azaindole derivatives.

Uniqueness: 6-Nitro-4-azaindole-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)7-2-5-6(10-7)1-4(3-9-5)11(14)15/h1-3,10H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUKTJCIPYRUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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